molecular formula C20H22N2O3S B3414674 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide CAS No. 946363-43-5

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide

Cat. No. B3414674
CAS RN: 946363-43-5
M. Wt: 370.5 g/mol
InChI Key: XXQICWBBHGYZNJ-ZHACJKMWSA-N
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Description

“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide” is a compound that is structurally related to a class of compounds known as 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives . These derivatives have been studied for their potential as antidepressant and anticonvulsant agents .

Advantages and Limitations for Lab Experiments

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide has several advantages for use in lab experiments. Its small size and high potency make it an ideal candidate for use in in vitro and in vivo studies. Its selectivity for a specific protein also makes it a valuable tool for studying the role of this protein in various diseases. However, the synthesis of this compound is complex and requires expertise in organic chemistry, which may limit its use in some labs.

Future Directions

There are several future directions for research on N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide. One potential application is in the development of new cancer therapies. This compound has been shown to have anti-tumor effects in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound may have potential applications in the treatment of neurodegenerative disorders and inflammation. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on a specific protein, which is implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been shown to have anti-tumor effects in preclinical studies.

properties

IUPAC Name

(E)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20(11-10-17-6-2-1-3-7-17)21-13-15-26(24,25)22-14-12-18-8-4-5-9-19(18)16-22/h1-11H,12-16H2,(H,21,23)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQICWBBHGYZNJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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